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1,3,7-Trifluoro-10H-phenothiazine

Cat. No.: B14231969
CAS No.: 823802-14-8
M. Wt: 253.24 g/mol
InChI Key: RDZWWEMKUPXOSC-UHFFFAOYSA-N
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Description

Overview of Phenothiazine (B1677639) Core in Contemporary Chemical Research

The phenothiazine core, a sulfur and nitrogen-containing heterocyclic scaffold, is a cornerstone in various fields of chemical research. researchgate.netrsc.org Its unique "butterfly" conformation and rich redox chemistry have made it a versatile building block for the development of a wide array of functional molecules. nih.govresearchgate.net Phenothiazine and its derivatives are well-known for their broad spectrum of applications, ranging from pharmaceuticals to materials science. nih.govgoogle.com

In medicinal chemistry, phenothiazine derivatives have been extensively studied and utilized as antipsychotic, antihistaminic, and antiemetic drugs. nih.gov Their biological activity is often attributed to their ability to interact with various receptors and enzymes in the central nervous system. google.com

In the realm of materials science, the electron-donating nature of the phenothiazine core makes it an excellent component for organic electronic materials. researchgate.net Derivatives of phenothiazine are employed in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The ability of the phenothiazine nucleus to undergo reversible oxidation to a stable radical cation is a key property exploited in these applications. nih.govresearchgate.net This redox behavior also makes them suitable for use in redox flow batteries and as redox indicators.

Significance of Fluorine Incorporation in Organic Functional Materials

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy, known as fluorination, is a powerful tool in the design of advanced functional materials. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key factors that contribute to these modifications.

Key effects of fluorination include:

Enhanced Thermal and Chemical Stability: The C-F bond is one of the strongest covalent bonds, imparting increased stability to the molecule.

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can improve charge injection and transport properties in electronic devices and increase the oxidation potential.

Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's solubility in nonpolar, "fluorous" solvents, which can be advantageous in certain purification and reaction schemes.

Altered Intermolecular Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing and morphology of materials.

Academic Research Trajectories for 1,3,7-Trifluoro-10H-phenothiazine

While no specific research on this compound has been published, we can anticipate its potential research directions based on the properties of the phenothiazine core and the effects of fluorination.

Synthesis and Characterization: A primary research trajectory would be the development of a reliable synthetic route to this compound. This would likely involve the cyclization of appropriately substituted diaryl amines or sulfides. nih.gov Following synthesis, extensive characterization using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure and understand its conformational properties.

Electrochemical and Photophysical Properties: Given the electron-withdrawing nature of the fluorine atoms, this compound is expected to exhibit a higher oxidation potential compared to its non-fluorinated counterpart. Research would focus on quantifying this through cyclic voltammetry and exploring the stability of its radical cation. researchgate.net Photophysical studies, including absorption and emission spectroscopy, would reveal the impact of the fluorine substituents on its electronic transitions and fluorescence properties.

Applications in Organic Electronics: A significant area of investigation would be its potential use in organic electronic devices. The anticipated high oxidation potential could make it a suitable candidate for a high-energy cathode material in batteries or as a host material in OLEDs. Its stability, a likely consequence of fluorination, would be a key parameter to evaluate for device longevity.

Data Tables

As there is no specific data available for this compound, the following tables are presented as templates for the kind of data that would be collected and analyzed in future research on this compound.

Table 1: Anticipated Spectroscopic Data for this compound

Spectroscopic TechniqueAnticipated Observations
¹H NMRComplex splitting patterns in the aromatic region due to H-F coupling.
¹³C NMRResonances for carbon atoms bonded to fluorine would show characteristic splitting (¹JCF).
¹⁹F NMRThree distinct signals corresponding to the fluorine atoms at positions 1, 3, and 7.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₁₂H₆F₃NS.

Table 2: Predicted Electrochemical Properties of this compound

PropertyPredicted Value/Characteristic
Oxidation Potential (E½)Higher than non-fluorinated phenothiazine.
Redox ReversibilityExpected to show reversible or quasi-reversible oxidation.
Radical Cation StabilityPotentially high due to the stabilizing effect of fluorine atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F3NS B14231969 1,3,7-Trifluoro-10H-phenothiazine CAS No. 823802-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823802-14-8

Molecular Formula

C12H6F3NS

Molecular Weight

253.24 g/mol

IUPAC Name

1,3,7-trifluoro-10H-phenothiazine

InChI

InChI=1S/C12H6F3NS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5,16H

InChI Key

RDZWWEMKUPXOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=CC(=CC(=C3N2)F)F

Origin of Product

United States

Synthetic Methodologies for 1,3,7 Trifluoro 10h Phenothiazine and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The successful synthesis of 1,3,7-Trifluoro-10H-phenothiazine is highly dependent on the availability of appropriately fluorinated starting materials. The primary precursors are fluorinated benzenethiols and o-halonitrobenzenes.

Preparation of Fluorinated Benzenethiols and o-Halonitrobenzenes

The synthesis of fluorinated benzenethiols and o-halonitrobenzenes often begins with commercially available fluorinated aromatic compounds. For instance, the preparation of a required precursor, 2-amino-4-fluorobenzenethiol, can be achieved from 4-fluoroaniline. This involves a Sandmeyer-type reaction to introduce a sulfhydryl group.

Similarly, the synthesis of fluorinated o-halonitrobenzenes can be accomplished through nitration of a corresponding fluorinated halobenzene. researchgate.net For example, nitration of 1,3-difluorobenzene (B1663923) can lead to 2,4-difluoronitrobenzene, a potential precursor. The conditions for these reactions, such as temperature and the choice of nitrating agent, are critical to control the regioselectivity of the nitration process. Another approach involves the fluorination of a corresponding chloronitrobenzene using an alkali metal fluoride (B91410) like potassium fluoride in the presence of a solvent such as sulfolane. google.com

Precursor TypeStarting Material ExampleKey TransformationProduct Example
Fluorinated Benzenethiol (B1682325)4-FluoroanilineDiazotization followed by reaction with a sulfur source2-Amino-4-fluorobenzenethiol
Fluorinated o-Halonitrobenzene1,3-DifluorobenzeneNitration2,4-Difluoronitrobenzene
Fluorinated o-Halonitrobenzene3,4-DichloronitrobenzeneHalogen exchange fluorination3-Chloro-4-fluoronitrobenzene google.com

Direct Fluorination Techniques

Direct fluorination methods offer an alternative route to introduce fluorine atoms onto a pre-existing aromatic scaffold. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for electrophilic fluorination. mdpi.com These methods can be applied to phenothiazine (B1677639) precursors or the phenothiazine ring itself, although controlling the regioselectivity to achieve the specific 1,3,7-trifluoro substitution pattern can be challenging. The reactivity of the substrate and the reaction conditions play a crucial role in determining the outcome of the fluorination. mdpi.com Halofluorination, the addition of a halogen and fluorine across a double bond, represents another strategy to introduce fluorine, often followed by further transformations to yield the desired aromatic system. nih.gov

Formation of the Phenothiazine Ring System

The construction of the central thiazine (B8601807) ring is the pivotal step in the synthesis of this compound. Several methodologies have been developed to achieve this cyclization.

Nucleophilic Substitution and Smiles Rearrangement Pathways

A widely utilized method for the synthesis of phenothiazines is the reaction between a 2-aminobenzenethiol and an o-halonitrobenzene. researchgate.netresearchgate.net This reaction proceeds through a nucleophilic aromatic substitution where the thiol group of the benzenethiol displaces the halogen on the nitrobenzene (B124822) ring. gacariyalur.ac.inrsc.org The resulting 2-amino-2'-nitrodiphenyl sulfide (B99878) intermediate can then undergo an intramolecular condensation to form the phenothiazine ring.

In many cases, this process is facilitated by a Smiles rearrangement. researchgate.netscispace.comacs.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activating group, such as a nitro group, facilitates the migration of an aryl group. researchgate.netscispace.com For the synthesis of substituted phenothiazines, a 2-acylamido-2'-nitrodiphenylsulfide can be cyclized in the presence of a basic condensing agent. google.com The reaction of a 2-aminobenzenethiol with a suitably substituted o-halonitrobenzene can directly yield the phenothiazine through an in-situ Smiles rearrangement. researchgate.net

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions provide an efficient method for the formation of C-S and C-N bonds, which are essential for constructing the phenothiazine skeleton. While specific examples for this compound are not extensively detailed, copper-catalyzed intramolecular cyclization of appropriately substituted diphenylamines or diphenyl sulfides represents a viable synthetic strategy. nih.govnih.gov These methods often offer milder reaction conditions and improved yields compared to traditional uncatalyzed approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.com This technology has been successfully applied to the synthesis of phenothiazine derivatives. orientjchem.orgresearchgate.net For instance, the condensation of substituted anilines and phenols to form diphenylamines, followed by thionation, can be efficiently carried out under microwave irradiation. orientjchem.org Similarly, the cyclization step to form the phenothiazine ring can be significantly expedited using microwave heating, sometimes in solvent-free conditions or on solid supports. nih.gov These protocols offer a more environmentally benign and efficient alternative to conventional heating methods. nih.govorientjchem.org

Post-Cyclization Functionalization and Derivatization

Once the this compound core is obtained, a wide array of derivatives can be accessed through functionalization at several key positions. These include the aromatic carbons, the nitrogen at the 10-position, and the sulfur atom.

Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the phenothiazine scaffold. youtube.com While direct examples on this compound are not extensively documented, the principles of these reactions are broadly applicable.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. youtube.comyoutube.com For derivatization of the trifluorophenothiazine core, this would likely involve pre-functionalization to introduce a halide (e.g., bromine or iodine) at one of the remaining aromatic positions (2, 4, 6, or 8). This halogenated derivative could then be coupled with a variety of aryl or vinyl boronic acids or esters to form new C-C bonds. The reaction is generally tolerant of a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. youtube.com Similar to the Suzuki coupling, a halogenated this compound could be coupled with primary or secondary amines to introduce N-aryl or N-alkyl substituents at the aromatic positions. This method is instrumental in synthesizing derivatives with potential applications in materials science and medicinal chemistry.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Reaction Reactants Catalyst Bond Formed
Suzuki CouplingAryl/Vinyl Halide + Organoboron CompoundPalladium(0) ComplexC-C
Buchwald-Hartwig AminationAryl Halide + AminePalladium(0) ComplexC-N

N-Substitution Reactions at the 10-Position

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for functionalization. The hydrogen atom on the nitrogen is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.

N-Alkylation: A prevalent method for N-substitution is alkylation, which can be achieved by treating the phenothiazine with an alkyl halide in the presence of a base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). lew.ro This reaction introduces an alkyl chain at the 10-position, a common structural motif in many biologically active phenothiazine derivatives. nih.govacs.org For instance, reaction with 3-bromopropionitrile (B1265702) or tert-butyl bromoacetate (B1195939) can introduce functionalized alkyl groups suitable for further elaboration. lew.ro Alternative "borrowing hydrogen" methodologies catalyzed by metal-organic frameworks (MOFs) offer a greener approach to N-alkylation using alcohols as the alkylating agents. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the phenothiazine with acyl chlorides or anhydrides. This can lead to the formation of 10-acylphenothiazine derivatives. nih.gov

Reactant 1 Reactant 2 Conditions Product
This compoundAlkyl HalideBase (e.g., NaH), THF10-Alkyl-1,3,7-trifluorophenothiazine
This compoundAcyl ChlorideBase10-Acyl-1,3,7-trifluorophenothiazine

Electrophilic Substitution on the Phenothiazine Core

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the aromatic rings of the phenothiazine core. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, namely the fluorine atoms and the heterocyclic ring itself. The general mechanism involves the generation of an electrophile that attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group.

Halogenation: Using a halogen (e.g., Br2) with a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO3H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

Oxidation to Sulfone Derivatives

The sulfur atom in the phenothiazine ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. jchemrev.com Oxidation to the sulfone (S,S-dioxide) is often achieved using strong oxidizing agents. A common method involves refluxing the phenothiazine derivative with an excess of 30% hydrogen peroxide in glacial acetic acid. researchgate.net The resulting sulfone has a significantly altered geometry and electronic properties compared to the parent phenothiazine, which can have a profound impact on its biological activity and chemical reactivity.

Other oxidizing systems that can be employed for the conversion of sulfides to sulfones include urea-hydrogen peroxide with phthalic anhydride (B1165640) and tantalum carbide or niobium carbide as catalysts with hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org The choice of reagent can sometimes allow for selective oxidation to the sulfoxide. organic-chemistry.org

Starting Material Oxidizing Agent Solvent Product
This compound30% Hydrogen PeroxideGlacial Acetic AcidThis compound-5,5-dioxide

Electrochemical Methods in Phenothiazine Synthesis

Electrochemical methods offer a sustainable and controllable alternative for the synthesis and functionalization of phenothiazine derivatives. mdpi.com These methods can often be performed under mild conditions without the need for harsh chemical reagents.

Electrochemical oxidation of phenothiazines can lead to the formation of S-oxide and S,S-dioxide metabolites. bohrium.comchemrxiv.org By carefully controlling the applied current in a constant current electrolysis setup, it is possible to selectively generate the desired oxidation product. chemrxiv.org For instance, using glassy carbon electrodes in an undivided cell with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in acetonitrile, one can achieve the multi-milligram scale synthesis of these oxidized derivatives. mdpi.com

Furthermore, electrochemical methods can be used to form other derivatives. For example, the electrochemical phosphonylation of phenothiazine with triphenylphosphine (B44618) has been demonstrated to produce C-phosphonium betaines. rsc.org This reaction proceeds through an electrochemically generated phenothiazine-5-ium intermediate that reacts with the phosphine. rsc.org Such electrochemical approaches highlight the versatility of this technique in generating novel phenothiazine derivatives.

Advanced Spectroscopic and Structural Characterization of 1,3,7 Trifluoro 10h Phenothiazine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For fluorinated phenothiazine (B1677639) analogs, ¹H, ¹³C, and ¹⁹F NMR provide complementary information, painting a complete picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In phenothiazine derivatives, the chemical shifts and coupling patterns of the aromatic protons are particularly informative. The integration of the signals corresponds to the number of protons, while the splitting patterns reveal neighboring proton interactions. For instance, in many phenothiazine analogs, the aromatic protons typically appear in the range of δ 6.0-8.5 ppm. The N-H proton of the phenothiazine core, if unsubstituted, often appears as a broad singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for Phenothiazine Analogs

Compound Aromatic Protons (ppm) N-H Proton (ppm) Other Protons (ppm) Solvent
10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine 6.43-7.48 - 3.88 (s, 3H) Chloroform-d
10-(1,5-dimethyl-1H-indol-3-yl)-10H-phenothiazine 6.41-7.36 - 3.85 (s, 3H), 2.58 (s, 3H) Chloroform-d

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment. In phenothiazine derivatives, the aromatic carbons typically resonate in the region of δ 115-150 ppm. The presence of fluorine atoms significantly influences the chemical shifts of adjacent carbons due to their strong electron-withdrawing nature, and C-F coupling can be observed.

Interactive Data Table: ¹³C NMR Chemical Shifts for Phenothiazine Analogs

Compound Aromatic Carbons (ppm) Other Carbons (ppm) Solvent
10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine 110.17-145.38 33.17 Chloroform-d
10-(1,5-dimethyl-1H-indol-3-yl)-10H-phenothiazine 110.15-145.43 33.08, 22.04 Chloroform-d

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

For fluorinated compounds like 1,3,7-Trifluoro-10H-phenothiazine, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine atoms, including their chemical environment and coupling to other nuclei. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of substitution on the phenothiazine core. For instance, the ¹⁹F NMR spectrum of 1,3,5-trifluorobenzene (B1201519) shows a single resonance, indicating the chemical equivalence of the three fluorine atoms. spectrabase.com In more complex fluorinated phenothiazines, multiple signals with intricate coupling patterns would be expected, providing valuable structural information.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. plantsjournal.com In phenothiazine derivatives, key vibrational bands include the N-H stretch (if present, typically around 3300-3400 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-S-C stretching vibrations are also characteristic and can be observed. researchgate.net The presence of fluorine atoms will introduce C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Frequencies for Phenothiazine Derivatives

Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch 3300-3400
Aromatic C-H Stretch 3000-3100
C=C Aromatic Ring Stretch 1450-1600
C-N Stretch 1250-1350
C-S Stretch 600-800

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For phenothiazine and its analogs, the molecular ion peak (M⁺) is typically observed, and fragmentation may involve the loss of substituents or cleavage of the heterocyclic ring.

Interactive Data Table: Mass Spectrometry Data for Phenothiazine Analogs

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine C₂₁H₁₆N₂S 329.1106 329.1101 rsc.org
10-(1,5-dimethyl-1H-indol-3-yl)-10H-phenothiazine C₂₂H₁₈N₂S 343.1263 343.1258 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. Phenothiazine and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region arising from π-π* and n-π* transitions. nih.gov The parent 10H-phenothiazine shows absorption maxima around 252 nm and 316 nm. nih.gov The position and intensity of these bands can be significantly influenced by the nature and position of substituents on the phenothiazine core. The introduction of fluorine atoms, being electron-withdrawing, can cause a shift in the absorption maxima (either a hypsochromic/blue shift or a bathochromic/red shift) depending on their position and interaction with the π-system. Studies on various phenothiazine derivatives have shown that modifications to the core structure lead to notable changes in their UV-Vis spectra. lew.rounito.it

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry

The phenothiazine nucleus is known for its characteristic non-planar, butterfly-like structure, where the two phenyl rings are folded along the axis connecting the sulfur and nitrogen atoms. The degree of this folding, often described by a dihedral angle, is a critical parameter that can be precisely measured using single-crystal XRD. This angle is influenced by the nature and position of substituents on the aromatic rings and at the nitrogen atom.

In the case of fluorinated phenothiazine analogs, such as those containing trifluoromethyl groups, single-crystal XRD studies would be crucial for understanding the steric and electronic effects of the fluorine atoms on the molecular conformation. For instance, studies on N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine have utilized single-crystal X-ray structures to provide definitive proof of product identification and to analyze the bent "butterfly" conformation of the phenothiazine ring system. The introduction of fluorine atoms can lead to intramolecular and intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the crystal packing and can be meticulously detailed through XRD analysis.

A hypothetical data table for the crystallographic parameters of a this compound analog, if determined, would resemble the following:

Parameter Value
Empirical formulaC₁₂H₆F₃NS
Formula weight269.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)90
β (°)[Hypothetical Value]
γ (°)90
Volume (ų)[Hypothetical Value]
Z4
Calculated density (g/cm³)[Hypothetical Value]
Absorption coefficient (mm⁻¹)[Hypothetical Value]
F(000)[Hypothetical Value]
Crystal size (mm³)[Hypothetical Value]
θ range for data collection (°)[Hypothetical Value] to [Hypothetical Value]
Reflections collected[Hypothetical Value]
Independent reflections[Hypothetical Value] [R(int) = value]
Final R indices [I>2σ(I)]R₁ = [Hypothetical Value], wR₂ = [Hypothetical Value]
R indices (all data)R₁ = [Hypothetical Value], wR₂ = [Hypothetical Value]
Goodness-of-fit on F²[Hypothetical Value]

This table is populated with hypothetical placeholders as specific data for this compound is not available.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. It is a crucial step in the characterization of newly synthesized molecules, including phenothiazine derivatives, to confirm their empirical formula.

For a compound like this compound, elemental analysis would provide the percentage composition of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and fluorine (F). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental makeup of the synthesized compound.

The synthesis of various phenothiazine derivatives is often followed by elemental analysis to confirm the successful incorporation of different functional groups. For example, in the synthesis of 3,7-dihalogenated-10H-phenothiazines, elemental analysis is a standard procedure to verify the identity of the products.

A hypothetical elemental analysis data table for this compound would be presented as follows:

Element Calculated (%) Found (%)
Carbon (C)53.53[Hypothetical Value]
Hydrogen (H)2.25[Hypothetical Value]
Nitrogen (N)5.20[Hypothetical Value]
Sulfur (S)11.91[Hypothetical Value]
Fluorine (F)21.18[Hypothetical Value]

This table is populated with calculated values for C₁₂H₆F₃NS and hypothetical placeholders for experimental findings.

The combination of single-crystal X-ray diffraction and elemental analysis provides a comprehensive and unambiguous characterization of the molecular structure and composition of phenothiazine analogs, which is essential for understanding their chemical properties and potential applications.

Computational and Theoretical Investigations of 1,3,7 Trifluoro 10h Phenothiazine

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 1,3,7-Trifluoro-10H-phenothiazine.

Electronic Structure Elucidation (HOMO-LUMO Energy Gaps)

There is no available data on the HOMO-LUMO energy gap of this compound.

Optimized Molecular Geometry and Conformation

Information regarding the optimized molecular geometry and conformation of this compound is not available in the surveyed literature.

Harmonic Vibrational Frequency Analysis

A harmonic vibrational frequency analysis for this compound has not been reported.

Electrostatic Potential Surface (EPS) Analysis

No electrostatic potential surface analysis for this compound has been published.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

No published TD-DFT studies were found for this compound.

Prediction of Photophysical Properties

There is no available data on the predicted photophysical properties of this compound.

Vertical Transition Energies

The electronic absorption properties of phenothiazine (B1677639) derivatives are of significant interest for applications in materials science and photochemistry. Vertical transition energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, can be accurately predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations are vital for interpreting experimental UV-Vis absorption spectra.

For phenothiazine-based molecules, electronic transitions are typically characterized as π-π* or intramolecular charge transfer (ICT) phenomena. researchgate.net The substitution pattern on the phenothiazine core, such as the placement of electron-withdrawing fluorine atoms in this compound, is expected to significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the transition energies.

While specific data for this compound is not available in the reviewed literature, studies on related derivatives provide insight. For instance, TD-DFT calculations on other phenothiazine derivatives have been used to assign absorption bands and understand the effect of substituents. mdpi.com In N-phosphorylated phenothiazine, absorption bands at 280 nm and 234 nm were assigned to n-π* and π-π* transitions, respectively. mdpi.com For T-shaped phenothiazine dyes, the main absorption peaks are described as π-π* transitions and ICT from a donor moiety to an acceptor. researchgate.net It is anticipated that the three fluorine atoms in this compound would lower the energy of the HOMO, leading to a blue-shift (hypsochromic effect) in the absorption maxima compared to the unsubstituted 10H-phenothiazine. mdpi.com

Table 1: Representative Vertical Transition Data for a Generic Phenothiazine Derivative (Illustrative) This table is illustrative, as specific data for this compound was not found. Data is based on typical values for related compounds.

Transition Calculated Excitation Energy (eV) Oscillator Strength (ƒ) Character
S0 → S1 3.87 0.05 n-π* / π-π*
S0 → S2 4.59 0.21 π-π*

Molecular Dynamics (MD) Simulations in Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for exploring the conformational landscape of flexible molecules like phenothiazines. The 10H-phenothiazine core is not planar but exists in a folded or "butterfly" conformation along the N-S axis. MD simulations can reveal the dynamics of this folding, the energy barriers between different conformations, and the influence of the molecular environment on its structure.

For phenothiazine derivatives, MD simulations have been employed to understand their interaction with biological targets, such as enzymes. nih.gov These simulations provide insights into the dynamic behavior of the ligand within a binding pocket and the stability of the protein-ligand complex. nih.gov In the context of this compound, an MD simulation would illuminate how the fluorine substituents affect the flexibility of the tricyclic system and the puckering of the central ring. The simulation would track the trajectory of all atoms, allowing for the analysis of conformational changes over a specific timescale, typically nanoseconds to microseconds.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound This table is a hypothetical representation of data that would be obtained from an MD simulation.

Parameter Description Simulated Value Range
RMSD (Backbone) Root Mean Square Deviation of the phenothiazine core atoms from the initial structure. 0.5 - 1.5 Å
Dihedral Angle (C4a-N10-C5a-S9) Angle describing the "butterfly" fold of the central ring. 140° - 165°

Quantum Chemical Computations of Bond Angles and Dihedral Angles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly effective for determining the equilibrium geometry of molecules. mdpi.com These methods provide precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Table 3: Selected Computed Geometric Parameters for this compound These values are theoretical estimations based on DFT calculations of similar phenothiazine structures, as specific literature data for the target compound is unavailable.

Parameter Atoms Involved Computed Value
Bond Angle C1-C2-C3 ~120.5°
Bond Angle C-S-C (central ring) ~98-100°
Bond Angle C-N-C (central ring) ~122-125°
Dihedral Angle H-N10-C5a-C6 ~175-180°
Dihedral Angle C4a-S9-C9a-C1 ~5-10°

Absorption and Emission Spectroscopy5.1.1. Fluorescence Characteristics (Quantum Yield and Lifetime)5.1.2. Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena5.1.3. Stokes Shift Analysis5.2. Excited State Dynamics and Relaxation Processes5.2.1. Time-Resolved Photoluminescence (TRPL)5.2.2. Intersystem Crossing (ISC) Mechanisms

An exploration of the advanced photophysical and optoelectronic characteristics of fluorinated phenothiazines reveals a class of molecules with significant potential in materials science. While specific experimental data for this compound is limited in current literature, the broader family of fluorinated phenothiazine derivatives exhibits a range of fascinating properties, including Thermally Activated Delayed Fluorescence (TADF), Aggregation-Induced Emission (AIE), and multi-stimuli responsive luminescence. This article delves into these characteristics, drawing on research from closely related fluorinated phenothiazine compounds to illustrate the principles and behaviors relevant to this molecular structure.

Electrochemical Properties and Redox Behavior of Fluorinated Phenothiazines

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive molecules like phenothiazines. It provides information on oxidation and reduction potentials, as well as the stability of the electrochemically generated species.

Oxidation and Reduction Potentials

The oxidation of phenothiazine (B1677639) and its derivatives is a well-studied process, typically involving the removal of an electron from the nitrogen atom to form a cation radical. The potential at which this occurs is sensitive to the nature and position of substituents on the phenothiazine ring.

Electron-withdrawing groups, such as fluorine or trifluoromethyl groups, are expected to make the oxidation of the phenothiazine core more difficult, resulting in higher oxidation potentials compared to the unsubstituted parent compound. For instance, a study on N-ethyl-3,7-bis(trifluoromethyl)phenothiazine, a close analog to the compound of interest, reported an oxidation potential of approximately 3.8 V vs. Li+/0 in carbonate solvents. This is significantly higher than that of unsubstituted N-ethylphenothiazine.

Research on other phenothiazine derivatives has shown that they can exhibit one or two reversible oxidation waves. For example, some extended phenothiazines show a single reversible oxidation wave with half-wave potentials (E1/2) ranging from 0.16 V to 0.36 V (vs. Fc/Fc+), while others display two reversible oxidation waves at potentials such as 0.27/0.96 V, 0.31/0.93 V, and 0.26/0.84 V. nih.gov The presence of two oxidation waves suggests a stepwise removal of electrons, forming a dication.

While oxidation potentials are widely reported, the reduction potentials of fluorinated phenothiazines are less commonly documented in the literature. Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have calculated electron affinities, which are related to the reduction potential, but experimental values for trifluoro-substituted phenothiazines are scarce.

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

CompoundOxidation Potential (E½ or Ep)Reference ElectrodeNotes
N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine~3.8 VLi+/0In carbonate solvents.
Extended Phenothiazine 10.26 VFc/Fc+Single reversible oxidation wave. nih.gov
Extended Phenothiazine 20.36 VFc/Fc+Single reversible oxidation wave. nih.gov
Extended Phenothiazine 30.27 V / 0.96 VFc/Fc+Two reversible oxidation waves. nih.gov
Extended Phenothiazine 40.31 V / 0.93 VFc/Fc+Two reversible oxidation waves. nih.gov
Extended Phenothiazine 50.26 V / 0.84 VFc/Fc+Two reversible oxidation waves. nih.gov

This table presents data for related phenothiazine derivatives as specific data for 1,3,7-Trifluoro-10H-phenothiazine is not available.

Reversibility of Electrochemical Processes

The reversibility of the redox processes in phenothiazines is a crucial aspect of their electrochemical behavior, indicating the stability of the generated radical ions. For many phenothiazine derivatives, the first oxidation to the cation radical is a reversible process. nih.gov This implies that the cation radical is stable on the timescale of the cyclic voltammetry experiment.

The stability of the radical cation is influenced by the substituents on the phenothiazine ring. In some cases, the second oxidation to the dication can also be reversible. nih.gov However, for other derivatives, the second oxidation may be irreversible, suggesting that the dication is unstable and may undergo subsequent chemical reactions. The introduction of fluorine atoms is generally expected to enhance the stability of the resulting radical cations due to the high electronegativity of fluorine, which can help to delocalize the positive charge. However, without specific experimental data for this compound, this remains a projection based on general chemical principles.

Electronic Energy Level Determination (HOMO and LUMO Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that govern the electron-donating and electron-accepting abilities of a molecule, respectively. These energy levels can be estimated from electrochemical data.

The HOMO energy level is related to the onset of the first oxidation potential, while the LUMO energy level is related to the onset of the first reduction potential. A higher HOMO level indicates a better electron-donating ability, while a lower LUMO level suggests a better electron-accepting ability.

Fluorination of the phenothiazine core is expected to lower both the HOMO and LUMO energy levels. The electron-withdrawing nature of fluorine atoms stabilizes the electrons in the molecular orbitals. Theoretical studies on 2-(trifluoromethyl)phenothiazine derivatives have shown that the ionization potential, which is related to the HOMO energy, is influenced by the specific substitution pattern. mdpi.com

Experimental studies on various phenothiazine derivatives have determined their HOMO and LUMO levels. For example, for a series of naphthalimide-phenothiazine derivatives, the HOMO levels were found to be in the range of -5.05 eV to -5.85 eV, and the LUMO levels were between -3.22 eV and -3.30 eV. nih.gov These values are influenced by the specific structure of the molecule.

Table 2: Estimated HOMO and LUMO Energy Levels of Selected Phenothiazine Derivatives

CompoundHOMO (eV)LUMO (eV)Method
NPI-PTZ1-5.05-3.30Estimated from CV
NPI-PTZ2-5.72-3.29Estimated from CV
NPI-PTZ3-5.84-3.22Estimated from CV
NPI-PTZ4-5.12-3.26Estimated from CV
NPI-PTZ5-5.85-3.25Estimated from CV

This table presents data for related naphthalimide-phenothiazine derivatives as specific data for this compound is not available. Data sourced from reference nih.gov.

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is emitted from species generated at an electrode surface during an electrochemical reaction. For many aromatic molecules, including phenothiazine derivatives, ECL can be observed upon the annihilation of electrochemically generated radical cations and radical anions.

Charge Transfer Inhibition in Modified Phenothiazine Systems

Intramolecular charge transfer (ICT) is a key process in many phenothiazine-based systems, particularly in donor-acceptor molecules where the phenothiazine unit acts as the electron donor. The efficiency of this charge transfer can be modulated by modifying the structure of the phenothiazine core or the acceptor unit.

The concept of "charge transfer inhibition" can refer to the reduction or prevention of this ICT process. This can be achieved, for example, by altering the electronic properties of the donor or acceptor, or by introducing steric hindrance that affects the molecular conformation required for efficient charge transfer.

While the search results mention the modulation of ICT in phenothiazine derivatives, there is no specific study focusing on "charge transfer inhibition" in fluorinated phenothiazine systems. It is conceivable that the strong electron-withdrawing nature of multiple fluorine atoms in a compound like this compound could significantly alter its donor character and thus influence any ICT processes in a larger molecular system. However, without dedicated research on this specific topic, any statements would be speculative.

Research Findings on this compound in Advanced Materials Science Remain Undocumented

Following an extensive and in-depth search of scientific literature and chemical databases, no specific research, applications, or detailed findings concerning the chemical compound This compound have been identified in the public domain. Consequently, the creation of a detailed article on its applications in advanced materials science, as per the requested outline, cannot be fulfilled at this time due to the absence of foundational data.

While the parent compound, phenothiazine, and its various derivatives are a significant area of study in materials science, information regarding the specific trifluorinated derivative is not available. Phenothiazine-based materials are widely recognized for their versatile electronic and optical properties, which makes them valuable in a range of applications. Research into other fluorinated phenothiazines, such as N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, has been conducted, particularly for applications like redox shuttles in lithium-ion batteries, demonstrating the general interest in fluorination as a strategy to modify the properties of the phenothiazine core.

However, the scientific community has not published any studies that specifically investigate the synthesis, characterization, or performance of this compound in the following fields:

Organic Electronics , including:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Light-Emitting Electrochemical Cells (LEECs)

Conductive Polymers and Composites

Photonic Devices and Optical Sensing Applications

The absence of data prevents the creation of the requested scientifically accurate article and accompanying data tables. Further research and publication by the scientific community would be required before a comprehensive report on the material applications of this compound can be compiled.

Applications in Advanced Materials Science

Photonic Devices and Optical Sensing Applications

Fluoride (B91410) Ion Sensing Based on Emission Changes

The detection of fluoride ions is crucial in various fields, from environmental monitoring to medical diagnostics. Phenothiazine (B1677639) derivatives have emerged as promising candidates for fluorescent chemosensors due to their distinct emission properties. Research into a series of phenothiazine derivatives has demonstrated their excellent chromic behavior in response to external stimuli, particularly fluoride ions. rsc.orgrsc.org

Upon the addition of fluoride ions, these phenothiazine compounds exhibit a rapid and noticeable change in their emission color, shifting from blue to yellow. rsc.orgrsc.org This is accompanied by significant alterations in the emission intensity. rsc.orgrsc.org This response has been shown to be highly selective for fluoride ions, a critical feature for any reliable sensor. rsc.orgrsc.org

The sensing mechanism is attributed to the interaction between the fluoride ion and the N-H group on the phenothiazine ring. This interaction modulates the intramolecular charge transfer (ICT) characteristics of the molecule, leading to the observed changes in the fluorescence spectrum. The high sensitivity and selectivity make these materials suitable for the colorimetric detection of fluoride ions. rsc.org

Films created from a blend of these phenothiazine derivatives and polycaprolactone (B3415563) have also shown a strong ratiometric sensing capability for fluoride ions, indicating their potential for use in solid-state sensing devices. rsc.orgrsc.org

Table 1: Fluoride Ion Sensing Properties of Phenothiazine Derivatives

Feature Observation Reference
Stimulus Fluoride Ions rsc.org, rsc.org
Emission Color Change Blue to Yellow rsc.org, rsc.org
Selectivity High for Fluoride Ions rsc.org, rsc.org
Sensing Mechanism Interaction with N-H group, modulating ICT rsc.org
Solid-State Application Ratiometric sensing in polymer blend films rsc.org, rsc.org

Electrochromic Materials and Devices

Electrochromic materials, which change color in response to an electrical voltage, are at the heart of technologies like smart windows, displays, and electronic paper. The redox-active nature of the phenothiazine core makes it an excellent building block for such materials.

A series of synthesized phenothiazine derivatives have demonstrated notable electrochromic properties. rsc.orgrsc.org These compounds, which possess good air and moisture stability, can be used to fabricate electrochromic devices (ECDs). rsc.orgrsc.org These devices exhibit reversible color changes that are dependent on the applied voltage. rsc.orgrsc.org For instance, an ECD containing one such derivative, which is nearly colorless at 0 V, turns green when the voltage is increased to 2.0 V. rsc.org This color change is associated with an increase in absorption intensity at specific wavelengths. rsc.org

The electrochromic switching is a result of the reversible oxidation and reduction of the phenothiazine unit, which alters its electronic structure and, consequently, its absorption of visible light. The stability and clear color contrast of these materials make them promising candidates for various electrochromic applications. researchgate.net

Table 2: Electrochromic Performance of Phenothiazine Derivative-Based Devices

Property Performance Characteristic Reference
Device Type Electrochromic Device (ECD) rsc.org, rsc.org
Switching Reversible color change with applied voltage rsc.org, rsc.org
Color States e.g., Colorless (at 0 V) to Green (at 2.0 V) rsc.org
Stability Good reversible electrochromic switching capability rsc.org
Underlying Principle Electrochemical doping and dedoping process researchgate.net

Development of Fluorinated Functional Materials

The introduction of fluorine into the phenothiazine structure is a key strategy for developing advanced functional materials with tailored properties. Fluorination can significantly influence the electronic characteristics, stability, and intermolecular interactions of the resulting compounds.

Research has shown that fluorinated phenothiazine derivatives can exhibit a range of useful properties, including solvatochromism (color change with solvent polarity), aggregation-induced emission, mechanochromism (color change with mechanical force), and thermochromism (color change with temperature). researchgate.netbohrium.com For example, certain fluorinated phenothiazine compounds display significant red shifts in their emission spectra upon grinding or heating. researchgate.netbohrium.com

The unique "butterfly" conformation of the phenothiazine core, combined with the strong electron-withdrawing nature of fluorine atoms, allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This is crucial for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org The synthesis of various trifluoromethyl-phenothiazine derivatives has been explored for applications ranging from antioxidants in lubricants to potential antimicrobial agents. researchgate.netgoogle.com This highlights the versatility of the fluorinated phenothiazine scaffold in creating a wide array of functional materials.

Table 3: Properties of Developed Fluorinated Phenothiazine Materials

Property Description Reference
Mechanochromism Reversible color changes in response to grinding or smashing. researchgate.net, bohrium.com
Thermochromism Emission wavelength red-shifts upon heating. researchgate.net, bohrium.com
Solvatochromism Emission color is dependent on the polarity of the solvent. researchgate.net, bohrium.com
Tunable Electronics Functionalization allows for tailored optoelectronic properties. rsc.org
Antioxidant Activity Trifluoromethyl phenothiazines show potential as antioxidants. google.com

Structure Property Relationships in Fluorinated Phenothiazines

Influence of Fluorine Substitution Pattern on Electronic and Optical Properties

The introduction of fluorine atoms into the phenothiazine (B1677639) (PTZ) core is a potent strategy for modulating its electronic and optical characteristics. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which generally leads to a stabilization (lowering) of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This modification increases the oxidation potential, making the compound more resistant to oxidation compared to its non-fluorinated counterpart.

The specific substitution pattern of fluorine atoms is crucial in determining the final properties. In 1,3,7-Trifluoro-10H-phenothiazine, the asymmetric placement of three fluorine atoms on the phenothiazine backbone creates a unique electronic landscape. The fluorine at the C1 position and the fluorine atoms at the C3 and C7 positions, which are para to the nitrogen and sulfur atoms respectively, significantly influence the electron density distribution across the molecule. This pattern can lead to altered intramolecular charge transfer (ICT) characteristics upon photoexcitation. researchgate.net

Studies on related fluorinated aromatic compounds demonstrate that fluorination can enhance π-accepting ability and modify photophysical properties. nih.gov For instance, research on other substituted phenothiazines has shown that unconventional substitution patterns can disrupt molecular conjugation, leading to significant blue shifts in emission spectra. rsc.org Placing electron-withdrawing groups in a para-relationship on the PTZ backbone was found to limit conjugation and produce deep blue emitters. rsc.org This principle suggests that the 1,3,7-trifluoro pattern would similarly lead to distinct optical properties compared to, for example, a 2,8-difluoro or a perfluorinated phenothiazine.

To illustrate the impact of substitution patterns, the following table presents data extrapolated from trends observed in phenothiazine derivatives.

Table 1: Comparison of Estimated Electronic Properties Based on Substitution Patterns

This table is interactive. You can sort and filter the data.

Compound Substitution Pattern Estimated HOMO (eV) Estimated LUMO (eV) Estimated Band Gap (eV) Expected Emission Shift
10H-Phenothiazine Unsubstituted -5.10 -1.90 3.20 Reference
3,7-Dibromo-10H-phenothiazine Symmetric Halogen -5.35 -2.10 3.25 Minimal
2-Trifluoromethyl-10H-phenothiazine Asymmetric Fluoroalkyl -5.45 -2.30 3.15 Blue Shift
This compound Asymmetric Fluorine -5.60 -2.45 3.15 Significant Blue Shift

Note: The values for this compound are estimated based on established principles of fluorination effects. rsc.orgnih.govnih.gov

Impact of Substituents at the N10-Position on Material Performance

The N10-position of the phenothiazine core is a key site for functionalization that significantly influences material performance. rsc.orgresearchgate.net The substituent at this position can modify the compound's solubility, molecular packing in the solid state, and electronic properties. For this compound, attaching different groups to the nitrogen atom provides a powerful tool for fine-tuning its characteristics.

Introducing alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. manchester.ac.uk More complex aromatic substituents, such as phenyl or substituted phenyl rings, can have a profound impact on the electronic structure. rsc.org

Research on a series of N-aryl phenothiazines has demonstrated a clear correlation between the electronic nature of the N-aryl substituent and the oxidation potential of the molecule. rsc.org

Electron-donating groups on the N-aryl ring (e.g., methoxy) lower the oxidation potential, making the compound easier to oxidize.

Electron-withdrawing groups (e.g., cyano, nitro) increase the oxidation potential, enhancing the compound's stability against oxidation.

This effect is transmitted through both resonance and inductive mechanisms and correlates well with Hammett parameters, allowing for predictable tuning of the electrochemical properties. rsc.org

Table 2: Influence of N10-Substituent on the Oxidation Potential of a Hypothetical N-Aryl-1,3,7-Trifluorophenothiazine

This table is interactive. You can sort and filter the data.

N10-Substituent (para-substituted phenyl) Hammett Parameter (σp) Expected Oxidation Potential (V vs. Fc/Fc+)
-H (Phenyl) 0.00 ~0.65
-CH₃ (Tolyl) -0.17 ~0.60
-OCH₃ (Anisoyl) -0.27 ~0.57
-Cl (Chlorophenyl) 0.23 ~0.72

Note: The oxidation potentials are illustrative, based on the linear correlation observed for N-aryl phenothiazines, and adjusted for the electron-withdrawing fluorine backbone. rsc.org

Effect of Molecular Conformation (e.g., Butterfly Folding) on Electronic Coupling

Phenothiazine and its derivatives are characterized by a non-planar, folded geometry along the S···N axis, often referred to as a "butterfly" conformation. rsc.orgnih.gov This structural feature is not rigid; the molecule can "flap," and the degree of folding, quantified by the butterfly angle, has significant consequences for electronic coupling and material properties.

The butterfly conformation helps to prevent strong face-to-face π-π stacking and molecular aggregation in the ground state, which can be beneficial for preserving the intrinsic optical properties of individual molecules in the solid state. rsc.org However, the degree of this folding and the resulting intermolecular interactions are critical for charge transport in organic semiconductor applications.

The substituents on the phenothiazine core influence the butterfly angle. For instance, single-crystal X-ray studies of substituted phenothiazines have revealed that the substitution pattern can alter the degree of folding. rsc.org Furthermore, for N-aryl substituted phenothiazines, two distinct conformers can exist: a "quasi-axial" and a "quasi-equatorial" form, arising from the orientation of the N-aryl group relative to the phenothiazine plane. rsc.org The electronic nature of the N-aryl substituent can determine which conformation is more stable; electron-releasing groups tend to favor an intra (quasi-axial-like) conformation, while electron-withdrawing groups favor an extra (quasi-equatorial-like) conformation. rsc.org

This conformational preference directly impacts electronic coupling:

Intramolecular Coupling: The degree of overlap between the N-aryl substituent's π-system and the phenothiazine core's π-system is conformation-dependent, affecting the HOMO-LUMO gap and ICT characteristics.

Strategies for Tuning Photophysical and Electrochemical Characteristics through Molecular Design

The rational design of phenothiazine-based materials, including this compound, relies on a multi-faceted approach to tune its properties for specific applications. The key strategies emerge from the structure-property relationships discussed previously.

Core Fluorination: The number and position of fluorine atoms set the baseline electronic properties. The 1,3,7-trifluoro substitution pattern establishes a high oxidation potential and influences the frontier molecular orbital energies due to strong inductive effects. This strategy is fundamental for creating robust materials for optoelectronic devices. nih.govresearchgate.net

N10-Position Functionalization: This is the primary site for fine-tuning.

Electrochemical Tuning: By selecting appropriate electron-donating or electron-withdrawing substituents on an N-aryl group, the oxidation potential can be precisely controlled over a wide range. rsc.org

Solubility and Processability: Attaching soluble groups like long alkyl chains at the N10 position enhances processability without drastically altering the core electronic properties. manchester.ac.uk

Conformational Control: The choice of the N10-substituent can be used to influence the dominant conformation and, by extension, the molecular packing in thin films. rsc.orgrsc.org

Creating Donor-Acceptor (D-A) Systems: To achieve specific optical properties, such as strong intramolecular charge transfer for applications in solar cells or specific emission colors for OLEDs, the fluorinated phenothiazine core (a strong donor) can be linked to various electron-acceptor units. researchgate.netnih.gov The energy of the ICT band can be tuned by modulating the strength of the donor (via N10-substituents) and the acceptor, as well as the nature of the π-conjugated linker connecting them. Oxygen functionalization of the sulfur bridge has also been shown to be an effective strategy to tailor the photophysics of phenothiazine derivatives. researchgate.net

By combining these strategies, chemists can design molecules based on the this compound scaffold with tailored photophysical and electrochemical characteristics to meet the demands of next-generation organic electronic materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of 1,3,7-Trifluoro-10H-phenothiazine and other specifically fluorinated phenothiazines currently relies on multi-step processes that can be resource-intensive and may utilize harsh reagents. A key area for future research is the development of more direct, efficient, and environmentally benign fluorination methods.

Traditional approaches often involve nucleophilic aromatic substitution (SNAr) reactions, which can be sluggish with unactivated substrates. acs.org Modern strategies are moving towards more sustainable and selective techniques. numberanalytics.com Future efforts should focus on:

Late-Stage C-H Fluorination: Directing the selective fluorination of specific C-H bonds on a pre-formed phenothiazine (B1677639) core would be a significant advancement. Photocatalytic methods, which use light to initiate reactions under mild conditions, have shown promise for the fluorination of arenes and heteroarenes and could be adapted for phenothiazine systems. numberanalytics.com

Electrochemical Fluorination: This technique offers a reagent-free alternative by using an electrochemical cell to facilitate the fluorination process, providing a high degree of control. numberanalytics.com

Mechanochemical Methods: Solid-state fluorination using mechanochemistry presents a rapid and environmentally friendly route that avoids the use of high-boiling, toxic solvents. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of fluorinated phenothiazines.

The development of these methodologies will not only make the synthesis of this compound more practical but also open the door to a wider range of tailored fluorinated phenothiazine derivatives.

Exploration of Advanced in-situ Characterization Techniques

A deeper understanding of the structure-property relationships in this compound requires sophisticated characterization techniques that can probe its behavior in real-time and under operational conditions. Future research should leverage advanced in-situ and operando characterization methods to gain critical insights. acs.org

Key techniques to be explored include:

In-situ NMR Spectroscopy: This can provide real-time information on reaction mechanisms and the formation of intermediates during the synthesis or in response to external stimuli. acs.org

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy are crucial for understanding the excited-state dynamics of fluorinated phenothiazines, which is vital for their application in optoelectronics.

In-situ X-ray Diffraction and Scattering: These methods can be used to study the solid-state packing and morphology of this compound thin films during device operation, providing insights into how molecular organization affects performance and stability.

Fluorine-Specific Techniques: Given the presence of multiple fluorine atoms, techniques like 19F NMR and solid-state NMR will be invaluable for probing the local environment of the fluorine atoms and their interactions with their surroundings.

The data obtained from these advanced techniques will be instrumental in correlating the molecular structure of this compound with its macroscopic properties and performance in various applications.

Computational Design and Prediction of Next-Generation Fluorinated Phenothiazine Systems

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials. For fluorinated phenothiazines, computational approaches can predict key properties and guide synthetic efforts towards molecules with desired functionalities. Future research in this area should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and optical properties of this compound and its derivatives. nih.gov This information is critical for predicting their behavior in electronic and optoelectronic devices. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and self-assembly behavior of fluorinated phenothiazines in different environments. nih.gov Understanding how these molecules pack in the solid state is crucial for applications in organic electronics.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and non-covalent interactions within and between molecules, offering a deeper understanding of the role of fluorine in directing molecular assembly.

Machine Learning and AI: By training algorithms on existing experimental and computational data, machine learning models can be developed to predict the properties of new, unsynthesized fluorinated phenothiazine derivatives, thereby accelerating the design of next-generation materials.

These computational efforts will not only rationalize the observed properties of this compound but also enable the in-silico design of novel compounds with enhanced performance for specific applications.

Expanded Applications in Emerging Material Technologies and Devices

The unique electronic properties conferred by fluorine substitution make this compound a promising candidate for a range of emerging technologies. The electron-withdrawing nature of fluorine can lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance stability against oxidative degradation. rsc.org Future research should explore the application of this compound in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated phenothiazines can be utilized as host materials, hole-transporting materials, or emitters in OLEDs. rsc.orgrsc.org Their tailored electronic properties could lead to devices with improved efficiency, color purity, and operational lifetime. google.com

Organic Field-Effect Transistors (OFETs): The introduction of fluorine can influence the solid-state packing of phenothiazine derivatives, which is a critical factor for achieving high charge carrier mobility in OFETs. rsc.org

Sensors: The electron-rich phenothiazine core, combined with the modulating effect of fluorine atoms, can be exploited for the development of sensitive and selective chemical sensors.

Memristive Devices: The redox activity of the phenothiazine unit suggests potential applications in organic memristive devices for next-generation computing architectures.

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering to fully realize the potential of this compound and its derivatives in advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,7-Trifluoro-10H-phenothiazine?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For trifluoromethyl-substituted phenothiazines, a common approach is nucleophilic aromatic substitution using trifluoromethylating agents under inert atmospheres. For example, 4-[(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)methyl]benzoic acid was synthesized via hydrolysis in 1,4-dioxane/water with NaOH (2 M) at 60°C for 16 hours, yielding 79% product after vacuum drying . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification using column chromatography or recrystallization.

Q. How is the crystal structure of trifluorinated phenothiazine derivatives determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related phenothiazine derivative (C20H12N2O2S) was analyzed in a triclinic P1 space group with lattice parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° . Data refinement employs programs like SHELXL, which iteratively models atomic positions and thermal parameters .

Crystallographic Data Values
Space groupP1
Unit cell volume781.4 ų
Z (molecules per unit cell)2

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Becke’s 1993 work demonstrated that incorporating exact-exchange terms improves accuracy in thermochemical calculations, achieving <2.4 kcal/mol deviation in atomization energies . Basis sets like 6-31G(d,p) or def2-TZVP are recommended for geometry optimization and frontier molecular orbital analysis.

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the bioactivity of phenothiazine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine exhibits enhanced binding affinity due to the electron-withdrawing trifluoromethyl group, which stabilizes charge-transfer interactions. SAR analysis involves synthesizing analogs, testing in vitro/in vivo assays, and correlating substituent effects with activity metrics .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for trifluorinated phenothiazines?

  • Methodological Answer : Iterative refinement and multi-technique validation are essential. For crystallographic discrepancies, re-examining diffraction data with SHELXD (for phase problem resolution) or using higher-resolution datasets can clarify atomic positions . In NMR, deuterated solvents (e.g., DMSO-d6) and 2D experiments (COSY, HSQC) aid in signal assignment . Cross-referencing with DFT-calculated chemical shifts improves reliability .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Mechanistic studies often employ kinetic isotope effects (KIEs) and density-functional calculations. For example, phenoselenazine derivatives synthesized via double cross-coupling showed radical intermediates detected by EPR spectroscopy . Monitoring reaction progress via GC-MS or HPLC-MS helps identify transient species.

Data Reproducibility and Open Science

Q. How can researchers ensure reproducibility in phenothiazine-based studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Open-source tools like CCDC (Cambridge Crystallographic Data Centre) and NIST Chemistry WebBook provide validated structural data . For computational workflows, share input files (e.g., Gaussian .com files) and scripts on platforms like GitHub. Document synthetic protocols with detailed reaction parameters (temperature, solvent purity, catalyst loading) .

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